molecular formula C17H19NO5S B5464132 5-[(isopropylamino)sulfonyl]-3'-methoxybiphenyl-3-carboxylic acid

5-[(isopropylamino)sulfonyl]-3'-methoxybiphenyl-3-carboxylic acid

Cat. No. B5464132
M. Wt: 349.4 g/mol
InChI Key: GUOYKIJVUWASBY-UHFFFAOYSA-N
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Description

Sulfonyl compounds, such as the one you mentioned, are often used in the field of organic chemistry. They contain a sulfonyl functional group, which consists of a sulfur atom bonded to two oxygen atoms and an organic radical . The sulfonyl group is known for its strong polarity, which can significantly influence the chemical behavior of the compounds .


Molecular Structure Analysis

The molecular structure of sulfonyl compounds typically includes a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon structure . The exact structure of your specific compound would depend on the locations of the isopropylamino, methoxy, and carboxylic acid groups.


Chemical Reactions Analysis

Sulfonyl compounds are known to participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group .


Physical And Chemical Properties Analysis

Sulfonyl compounds are generally stable and resistant to hydrolysis and reduction . They are often solids at room temperature .

Mechanism of Action

The mechanism of action of a sulfonyl compound would depend on its specific structure and the context in which it is used. For example, some sulfonyl compounds are used as inhibitors in enzyme reactions .

Safety and Hazards

Like all chemicals, sulfonyl compounds should be handled with care. They may pose risks if ingested, inhaled, or come into contact with skin .

Future Directions

The use of sulfonyl compounds in organic chemistry is a well-established field with many potential future directions. These could include the development of new synthetic methods, the design of new drugs, or the exploration of new materials .

properties

IUPAC Name

3-(3-methoxyphenyl)-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)18-24(21,22)16-9-13(7-14(10-16)17(19)20)12-5-4-6-15(8-12)23-3/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOYKIJVUWASBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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